N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide
Description
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a pyrrolidinone and a prop-2-enoylamino group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-14-8-6-13(7-9-14)17(23)19(2)12-16(22)20-10-4-5-11-20/h3,6-9H,1,4-5,10-12H2,2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKSUKGFFPYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a lactone under acidic or basic conditions.
Attachment of the Benzamide Core: The pyrrolidinone intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Prop-2-enoylamino Group: The final step involves the reaction of the intermediate with an acryloyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide core or the prop-2-enoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolidinones.
Scientific Research Applications
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide: shares similarities with other benzamide derivatives and pyrrolidinone-containing compounds.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
- The presence of both the pyrrolidinone and prop-2-enoylamino groups in this compound makes it unique compared to other similar compounds.
- Its specific chemical structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
